N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a tetrahydroquinazoline core, which is further substituted with a carboxamide group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 2,4-difluoroaniline with a suitable quinazoline precursor. One common method involves the reaction of 2,4-difluoroaniline with 2-aminobenzamide under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another difluorophenyl derivative with similar structural features.
N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: A compound with additional fluorine substitutions and potential anticancer properties.
Uniqueness
N-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydroquinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-9-5-6-13(11(17)7-9)20-15(21)14-10-3-1-2-4-12(10)18-8-19-14/h5-8H,1-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUVLIXZOOTCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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